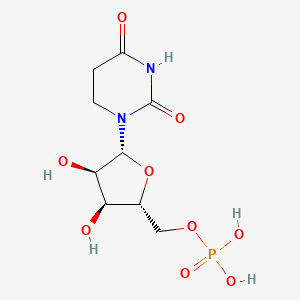
5,6-Dihydrouridine 5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-monophosphate, also known as uridylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside uridine. Uridine 5’-monophosphate consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uridine 5’-monophosphate can be synthesized through various methods. One common method involves the decarboxylation of orotidine 5’-monophosphate, catalyzed by the enzyme orotidylate decarboxylase . Another method involves the reaction of cytidine monophosphate with sodium nitrite and deionized water, followed by the addition of acid and/or acid anhydride .
Industrial Production Methods: Industrial production of uridine 5’-monophosphate often employs recombinant Saccharomyces cerevisiae strains. These strains are engineered to overexpress specific genes, such as URA5 and URA3, which encode enzymes involved in the biosynthesis of uridine 5’-monophosphate . The production process involves cultivating the yeast cells in a suitable medium, followed by the extraction and purification of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Uridine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine 5’-diphosphate and uridine 5’-triphosphate.
Reduction: It can be reduced to form deoxyuridine monophosphate.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium ferrocyanide under ultraviolet irradiation.
Reduction: Sodium borohydride in aqueous solution.
Substitution: Phosphorylating agents such as phosphoric acid.
Major Products:
Oxidation: Uridine 5’-diphosphate, uridine 5’-triphosphate.
Reduction: Deoxyuridine monophosphate.
Substitution: Various uridine derivatives.
Wissenschaftliche Forschungsanwendungen
Uridine 5’-monophosphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other pyrimidine nucleotides.
Biology: It plays a crucial role in RNA synthesis and cellular metabolism.
Medicine: It is used in the treatment of metabolic disorders such as orotic aciduria.
Industry: It is used as a food additive and in the production of pharmaceuticals.
Wirkmechanismus
Uridine 5’-monophosphate exerts its effects through various molecular targets and pathways:
RNA Synthesis: It serves as a building block for RNA synthesis, which is essential for protein synthesis and cellular function.
Metabolic Pathways: It is involved in the synthesis of glycogen, phospholipids, and other vital biomolecules.
Enzymatic Reactions: It acts as a substrate for enzymes such as orotidylate decarboxylase and uridine phosphorylase, which are involved in nucleotide metabolism.
Vergleich Mit ähnlichen Verbindungen
Uridine 5’-monophosphate can be compared with other similar compounds, such as:
Cytidine 5’-monophosphate: Similar in structure but contains cytosine instead of uracil.
Adenosine 5’-monophosphate: Contains adenine instead of uracil.
Guanosine 5’-monophosphate: Contains guanine instead of uracil.
Uniqueness: Uridine 5’-monophosphate is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. It also has distinct applications in medicine and industry, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
1036-48-2 |
|---|---|
Molekularformel |
C9H15N2O9P |
Molekulargewicht |
326.20 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H15N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h4,6-8,13-14H,1-3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
NBWDKGJHOHJBRJ-XVFCMESISA-N |
Isomerische SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate](/img/structure/B12360453.png)
![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)
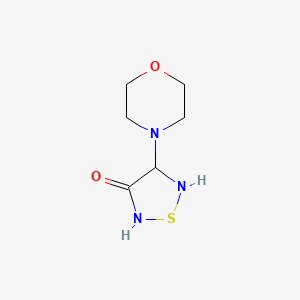

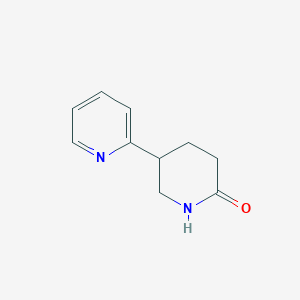
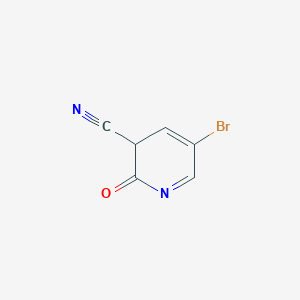


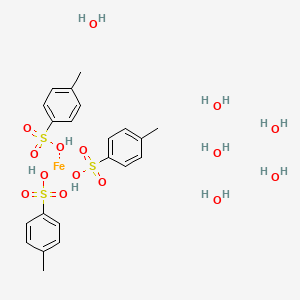
![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)

